(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate
Description
The compound “(5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate” features a hybrid structure combining three key pharmacophoric elements:
- Thiophene-isoxazole methyl ester: A heterocyclic system comprising a thiophene ring fused to an isoxazole, linked via a methyl ester.
- Propanoate spacer: A three-carbon chain connecting the ester to the quinazolinone moiety.
- 4-Oxoquinazolin-3(4H)-yl group: A bicyclic aromatic system with a ketone at position 4, known for its role in kinase inhibition and antimicrobial activity.
Properties
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-(4-oxoquinazolin-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-18(25-11-13-10-16(26-21-13)17-6-3-9-27-17)7-8-22-12-20-15-5-2-1-4-14(15)19(22)24/h1-6,9-10,12H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJQGYKVKYRTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)OCC3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Isoxazole Ring: The synthesis typically begins with the formation of the isoxazole ring. This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Synthesis of the Quinazolinone Moiety: The quinazolinone structure is often synthesized through the cyclization of an anthranilic acid derivative with an appropriate amine.
Final Coupling: The final step involves coupling the isoxazole-thiophene intermediate with the quinazolinone derivative. This can be done using esterification or amidation reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone moiety, potentially converting it to a dihydroquinazoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene and isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium/Grignard reagents (for nucleophilic substitution) are employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted thiophene and isoxazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of isoxazole derivatives, including (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate. Research indicates that compounds containing isoxazole and quinazoline moieties exhibit cytotoxic effects against various cancer cell lines. For instance, a study evaluated several isoxazole derivatives for their activity against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, showing promising results in inhibiting cell proliferation compared to standard chemotherapeutics like 5-fluorouracil .
1.2 Mechanism of Action
The mechanism of action for this compound may involve the activation of specific signaling pathways associated with apoptosis in cancer cells. Isoxazole derivatives are known to interact with cellular targets that regulate cell cycle progression and apoptosis, making them valuable candidates for further development as anticancer agents .
Antimicrobial Properties
2.1 Broad-Spectrum Activity
Isoxazole derivatives, including the compound , have demonstrated broad-spectrum antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains, suggesting their potential as therapeutic agents in treating infections .
2.2 Case Study: Antimicrobial Efficacy
In a comparative study, several isoxazole derivatives were tested against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant inhibitory activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Agricultural Applications
3.1 Herbicidal Properties
The compound's structural features suggest potential herbicidal applications. Isoxazole derivatives have been explored for their ability to inhibit specific enzyme pathways in plants, leading to effective weed control without harming crops .
3.2 Case Study: Herbicidal Activity
A recent investigation assessed the herbicidal activity of various isoxazole-containing compounds against common agricultural weeds. The results showed that certain compounds significantly reduced weed biomass while maintaining crop health, indicating their potential utility in sustainable agriculture practices .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Compound Tested | Result |
|---|---|---|---|
| Anticancer | HCT-116 | (5-(thiophen-2-yl)isoxazol-3-yl)methyl | Significant cytotoxicity observed |
| PC3 | 3-(4-oxoquinazolin-3(4H)-yl)propanoate | Comparable to 5-fluorouracil | |
| Antimicrobial | Various Bacteria | Isoxazole Derivatives | Broad-spectrum inhibition |
| Herbicidal | Common Weeds | Various Isoxazole Compounds | Effective biomass reduction |
Mechanism of Action
The mechanism of action of (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate would depend on its specific biological target. Generally, it could act by:
Inhibiting Enzymes: The compound might inhibit enzymes involved in disease pathways, such as kinases or proteases.
Binding to Receptors: It could bind to cellular receptors, modulating their activity and altering cell signaling pathways.
Interacting with DNA/RNA: The compound might interact with genetic material, affecting gene expression or replication processes.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Structural Flexibility: The target compound’s propanoate spacer may enhance conformational flexibility compared to rigid benzoate esters (e.g., I-6273) .
- Halogen vs. Thiophene : Compounds 4 and 5 demonstrate that halogen substituents optimize crystal packing and intermolecular interactions, whereas the thiophene group in the target compound could improve π-π stacking in biological targets .
Biological Activity
The compound (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate represents a novel class of biologically active molecules with potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide an authoritative overview.
Chemical Structure and Properties
The compound's structure can be dissected into two primary components: the isoxazole moiety and the quinazoline derivative. The presence of the thiophene ring enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C16H14N2O3S
- Molecular Weight : 318.36 g/mol
Biological Activity Overview
Research indicates that compounds with isoxazole and quinazoline structures exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound under discussion has shown promise in various assays.
Anticancer Activity
Several studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a derivative similar to (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate was tested against multiple cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung) | 10.0 | Cell cycle arrest at G2/M phase |
These results suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, likely through mechanisms involving mitochondrial pathways or cell cycle regulation.
Antimicrobial Activity
The antimicrobial properties of isoxazole derivatives have also been investigated. In vitro studies revealed that the compound exhibits activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings indicate that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anti-inflammatory Effects
Inflammation plays a crucial role in various chronic diseases. The compound's anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, showing a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Study on Anticancer Effects :
A recent study published in Acta Pharmaceutica examined the effects of various thiophene-derived compounds, including our target compound. It was found that treatment with the compound resulted in a marked decrease in tumor size in xenograft models, indicating its potential as an anticancer agent . -
Antimicrobial Efficacy :
Another research highlighted in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited potent activity against resistant bacterial strains, suggesting mechanisms involving disruption of bacterial cell wall synthesis .
Q & A
Q. What synthetic strategies are recommended for preparing (5-(thiophen-2-yl)isoxazol-3-yl)methyl 3-(4-oxoquinazolin-3(4H)-yl)propanoate?
A multi-step synthesis is typically employed, leveraging modular coupling of the isoxazole-thiophene and quinazolinone-propanoate moieties. Key steps include:
- Isoxazole-thiophene synthesis : Cyclocondensation of thiophene-2-carbaldehyde with hydroxylamine, followed by halogenation or coupling reactions to introduce the methyl ester group .
- Quinazolinone-propanoate formation : Propanoic acid derivatives can be esterified with activated quinazolinone intermediates using coupling agents like HBTU or DCC in the presence of triethylamine .
- Final coupling : The isoxazole-thiophene and quinazolinone-propanoate fragments are linked via esterification or nucleophilic substitution. Purification by column chromatography or recrystallization ensures high yield (e.g., 68–95% yields reported for analogous compounds) .
Q. How can the structural integrity of this compound be validated post-synthesis?
A combination of spectroscopic and analytical methods is critical:
- 1H/13C NMR : Confirm regiochemistry of the isoxazole and quinazolinone rings. Peaks at δ 6.8–8.2 ppm (aromatic protons) and δ 160–170 ppm (carbonyl carbons) are diagnostic .
- IR spectroscopy : Detect ester C=O stretches (~1730 cm⁻¹) and quinazolinone C=O stretches (~1680 cm⁻¹) .
- Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across studies involving this compound?
Contradictions in bioactivity (e.g., IC₅₀ variations) may arise from:
- Purity differences : Use HPLC (≥98% purity) and differential scanning calorimetry (DSC) to rule out polymorphic impurities .
- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell line passage number) and include positive controls (e.g., doxorubicin for cytotoxicity) .
- Solubility effects : Pre-dissolve the compound in DMSO at ≤0.1% final concentration to avoid solvent interference .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
Adopt a factorial design to evaluate:
- pH dependence : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Light/temperature sensitivity : Store aliquots at -20°C (dark), 25°C (ambient light), and 40°C (accelerated conditions) for 1–3 months. Use LC-MS to identify degradation products (e.g., hydrolysis of the ester bond) .
- Oxidative stress : Expose to H₂O₂ (0.1–1 mM) and track changes using UV-Vis spectroscopy (λ = 250–400 nm) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Focus on modular modifications guided by computational and empirical
- Isoxazole-thiophene modifications : Replace thiophene with furan or pyridine to alter π-π stacking. Compare IC₅₀ values in kinase inhibition assays .
- Propanoate chain length : Synthesize analogs with C2–C4 spacers to assess flexibility impacts on target binding (e.g., molecular docking with quinazolinone-binding proteins) .
- Quinazolinone substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance electrophilicity and interaction with cysteine residues in enzymes .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 450 → 320 (quinazolinone fragment) and m/z 450 → 205 (isoxazole fragment) .
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation at 14,000 × g for 10 minutes ensures >90% recovery .
Q. How should researchers address solubility challenges in in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
